molecular formula C14H11NS B14181765 2-(1-Benzothiophen-2-yl)-6-methylpyridine CAS No. 922509-22-6

2-(1-Benzothiophen-2-yl)-6-methylpyridine

Cat. No.: B14181765
CAS No.: 922509-22-6
M. Wt: 225.31 g/mol
InChI Key: WVGMIHSDQDLMDQ-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-2-yl)-6-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzothiophene ring fused with a pyridine ring, with a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-2-yl)-6-methylpyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-bromopyridine with 2-lithiobenzothiophene in the presence of a palladium catalyst can yield the desired compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-2-yl)-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield benzothiophene sulfoxides, while reduction with sodium borohydride can produce dihydro derivatives.

Scientific Research Applications

2-(1-Benzothiophen-2-yl)-6-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-2-yl)-6-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzothiophen-2-yl)pyridine
  • 2-(1-Benzothiophen-2-yl)-4-methylpyridine
  • 2-(1-Benzothiophen-2-yl)-3-methylpyridine

Uniqueness

2-(1-Benzothiophen-2-yl)-6-methylpyridine is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.

Properties

CAS No.

922509-22-6

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)-6-methylpyridine

InChI

InChI=1S/C14H11NS/c1-10-5-4-7-12(15-10)14-9-11-6-2-3-8-13(11)16-14/h2-9H,1H3

InChI Key

WVGMIHSDQDLMDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC3=CC=CC=C3S2

Origin of Product

United States

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